
Antiviral agent 23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral Agent 23 (referenced here as USC-093) is a nucleoside analog synthesized via a streamlined three-step process, demonstrating potent activity against human adenovirus type C5 (HAdV-C5) . In vitro studies reveal an EC50 of 0.05 µM and a selectivity index (SI50) of 23, indicating strong antiviral efficacy with minimal cytotoxicity (CC50 > 0.40 µM) . Its mechanism involves inhibition of viral replication, though the exact molecular target remains under investigation. USC-093 is notable for its high selectivity, making it a promising candidate for adenovirus therapy, particularly in immunocompromised patients.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 23 typically involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines. These reactions are usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Purification and Isolation: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Antiviral agent 23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Halogens, alkylating agents; often performed in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often studied for their enhanced antiviral activity or reduced toxicity.
Scientific Research Applications
Antiviral agent 23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell culture and animal models.
Medicine: Potential therapeutic agent for treating viral infections such as influenza, hepatitis, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and personal protective equipment.
Mechanism of Action
The mechanism of action of Antiviral agent 23 involves the inhibition of viral enzymes or proteins essential for viral replication. The compound binds to the active site of these enzymes, preventing them from catalyzing necessary reactions in the viral life cycle. This disruption leads to the inhibition of viral replication and the eventual clearance of the virus from the host.
Molecular Targets and Pathways
Viral Polymerases: this compound targets viral RNA or DNA polymerases, inhibiting the synthesis of viral genetic material.
Proteases: The compound also inhibits viral proteases, preventing the processing of viral polyproteins into functional proteins.
Entry Inhibitors: In some cases, this compound can block the entry of viruses into host cells by binding to viral surface proteins.
Comparison with Similar Compounds
Comparative Analysis with Similar Antiviral Agents
The following table and discussion highlight key antiviral agents with mechanisms, potency, and selectivity comparable to USC-093. Data are derived from diverse preclinical and clinical studies to ensure a comprehensive comparison.
Table 1. Comparative Profile of Antiviral Agents
Mechanistic and Efficacy Comparisons
- USC-093 vs. USC-093D : The D-isomer (USC-093D) exhibits marginally lower EC50 (0.03 µM vs. 0.05 µM) but comparable cytotoxicity, highlighting the role of stereochemistry in antiviral potency .
- Flavonoids (Luteolin/Isoginkgetin): These phytochemicals target FMDV 3C protease with EC50 values in the micromolar range, demonstrating broader mechanisms (e.g., viral entry inhibition) but lower potency than USC-093 .
- Saucerneol : Activates host antiviral pathways (STING/TBK-1), reducing EV71 RNA by 90% in vitro. Unlike USC-093, it leverages host immunity rather than direct viral targeting .
- EF24 : Induces EBV lytic reactivation, enabling antiviral drugs like ganciclovir to target latent infections. This contrasts with USC-093’s direct replication inhibition .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Antiviral agent 23 inhibits viral capsid dynamics?
this compound stabilizes viral capsids by binding to hydrophobic pockets, preventing conformational changes required for viral uncoating and genome release. This mechanism was elucidated using proteolytic time-course experiments and mass spectral analysis, which showed inhibition of VP4 exposure during capsid "breathing" . Comparative studies with WIN 52084 (a structurally similar antiviral) further validated the capsid-stabilizing effect through crystallography and enzymatic degradation assays .
Q. Which experimental animal models are validated for studying this compound’s efficacy against respiratory viruses?
Laboratory mice, rabbits, and non-human primates (e.g., rhesus macaques) are widely used. Mice are preferred for high-throughput screening due to cost-effectiveness, while primates better replicate human-like viral pneumonia progression. Key considerations include viral load measurement standardization and histopathological analysis of lung tissue to assess pneumonia severity .
Q. What in vitro assays are recommended for initial screening of this compound’s antiviral activity?
Use plaque reduction assays to quantify viral replication inhibition. Combine this with mass spectrometry-based "viral capsid mapping" to monitor structural dynamics in real time. Time-resolved proteolytic digestion experiments can further reveal agent-induced stabilization of capsid proteins (e.g., VP1 and VP4) .
Advanced Research Questions
Q. How should researchers design combination therapy studies involving this compound and immunomodulators (e.g., corticosteroids)?
Adopt a hybrid clinical trial design (Figure 1 in ) to evaluate synergistic effects. Phase II protocols should include staggered dosing (e.g., antiviral pre-treatment followed by corticosteroid administration) and endpoints like viral clearance time, cytokine storm modulation, and oxygen dependency reduction. Reference the Favipiravir-Methylprednisolone trial framework for COVID-19, which emphasized pharmacokinetic compatibility and safety monitoring .
Q. What strategies address antiviral resistance development against this compound?
Conduct deep mutational scanning of viral genomes to identify resistance-conferring mutations. Pair this with structural modeling of agent-virus interactions to design analogs with improved binding affinity. Studies on RNAi-based antiviral pathways (e.g., AGO proteins and vsiRNAs) may also inform adjuvant therapies to suppress viral escape mechanisms .
Q. How can contradictory pharmacokinetic data from in vitro vs. in vivo studies be reconciled?
Perform physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific drug distribution and metabolism differences. Validate using microdialysis in animal models to measure real-time drug concentrations in target organs (e.g., lungs). Cross-reference with Table 4 () on drug interaction management to adjust dosing regimens .
Q. What high-throughput methods are suitable for large-scale screening of this compound derivatives?
Implement cryo-electron microscopy (cryo-EM) for rapid structural analysis of agent-capsid complexes. Couple this with RNAi-based forward genetic screens (Figure 1 in ) to identify host factors (e.g., lipid flippases) that enhance antiviral efficacy. Automated mass spectrometry platforms can concurrently assess metabolic stability and off-target effects .
Q. How do researchers analyze conflicting results between cell culture and animal models in antiviral efficacy studies?
Apply systems biology approaches, such as transcriptomic profiling of infected host cells across models, to identify disparities in immune response pathways. Use Bayesian meta-analysis to weigh evidence from heterogeneous datasets, prioritizing studies with rigorous reproducibility criteria (e.g., ICH Q5A guidelines for viral safety validation) .
Methodological Notes
- Data Transparency : Adhere to JAMA benchmark criteria for reporting, including raw data deposition in public repositories and detailed protocol sharing .
- Reproducibility : Follow AntiCancer Research guidelines () for statistical rigor, avoiding oversimplified metrics (e.g., "% inhibition" without error margins). Replicate key findings in ≥2 independent models (e.g., murine and primate) .
- Ethical Compliance : For animal studies, align with ICH Q5D and TGA Guidance 10 on adventitious agent safety, particularly when using high-pathogenicity viruses .
Properties
Molecular Formula |
C18H21N5O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(3-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O4/c1-10-3-2-4-11(5-10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1 |
InChI Key |
WBJVJFOITZTVRG-OWYXCUOISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.